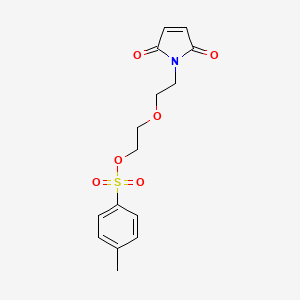

Mal-PEG2-Tos

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mal-PEG2-Tos, also known as Maleimide-Polyethylene Glycol-Tosylate, is a small molecule linker composed of several functional groups. It consists of a polyethylene glycol chain with a maleimide group at one end and a tosylate group at the other end. This compound is commonly used in bioconjugation reactions to attach thiol-containing molecules to proteins or other biomolecules, and to introduce polyethylene glycol into various biological agents to improve their stability and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Tos typically involves the reaction of a polyethylene glycol derivative with a maleimide group and a tosylate group. The process can be carried out in a one-pot protocol, where the initial step involves the formation of an amide linkage to the N-terminus of the polyethylene glycol oligomer . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Tos undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions.

Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol-containing molecules.

PEGylation Reactions: The polyethylene glycol chain can be used to modify proteins or other biomolecules through PEGylation

Common Reagents and Conditions

Nucleophiles: Thiol-containing molecules such as cysteine residues in proteins.

Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Catalysts: Specific catalysts to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions include thiol-conjugated biomolecules and PEGylated proteins, which exhibit improved stability and pharmacokinetic properties .

Scientific Research Applications

Mal-PEG2-Tos has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the attachment of biomolecules to proteins for studying biological processes.

Medicine: Enhances the stability and bioavailability of therapeutic agents through PEGylation.

Industry: Employed in the production of biopharmaceuticals and diagnostic reagents

Mechanism of Action

The mechanism of action of Mal-PEG2-Tos involves the covalent attachment of the maleimide group to thiol-containing molecules, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5 to 7.5). The polyethylene glycol chain imparts water solubility and reduces aggregation of the conjugated molecules, while the tosylate group facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Maleimide-Polyethylene Glycol-Succinimidyl Ester (Mal-PEG2-OSu): Similar to Mal-PEG2-Tos but with a succinimidyl ester group instead of a tosylate group.

Maleimide-Polyethylene Glycol-Biotin (Mal-PEG2-Biotin): Contains a biotin group for biotinylation of proteins and other biomolecules

Uniqueness

This compound is unique due to its combination of a maleimide group and a tosylate group, which allows for versatile applications in bioconjugation and PEGylation reactions. The tosylate group provides a leaving group for nucleophilic substitution, while the maleimide group enables specific attachment to thiol-containing molecules .

Biological Activity

Mal-PEG2-Tos is a compound that integrates maleimide (Mal), polyethylene glycol (PEG), and a tosyl (Tos) group, primarily utilized in bioconjugation and drug delivery systems. This compound's design allows for selective reactions with thiol groups, making it a versatile tool in the development of therapeutics, especially in the context of targeted protein degradation through PROTAC technology.

- Molecular Formula : C₁₈H₂₈O₇S

- Molecular Weight : 388.476 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 495.2 ± 35.0 °C at 760 mmHg

- Flash Point : 253.3 ± 25.9 °C

This compound operates by forming stable thiosuccinimide bonds with cysteine residues in proteins, which is facilitated by the high reactivity of the maleimide group towards thiols. This reaction is highly selective and occurs under mild conditions, making it suitable for biological applications without denaturing proteins or affecting their functionality.

In Vitro Studies

- Thiol Selectivity : this compound has been shown to selectively react with thiol-containing proteins, enabling precise modifications necessary for creating bioconjugates.

- Cellular Uptake and Distribution : Studies indicate that conjugates formed with this compound exhibit enhanced cellular uptake due to the hydrophilic nature of PEG, which improves solubility and bioavailability.

- Targeted Protein Degradation : As part of PROTAC systems, this compound facilitates the targeted degradation of specific proteins by linking E3 ligase ligands to target proteins, effectively utilizing the ubiquitin-proteasome system for selective protein removal.

In Vivo Studies

Research involving animal models has demonstrated that compounds incorporating this compound can achieve significant therapeutic effects, particularly in cancer treatment where targeted degradation of oncogenic proteins is desired.

Case Studies

Discussion

The biological activity of this compound is characterized by its ability to facilitate selective protein modifications through thiol-reactive chemistry. Its application in PROTACs represents a significant advancement in targeted therapy, particularly in oncology. The compound's properties enable it to enhance the pharmacokinetics and efficacy of therapeutic agents.

Properties

IUPAC Name |

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-12-2-4-13(5-3-12)23(19,20)22-11-10-21-9-8-16-14(17)6-7-15(16)18/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOLXAOYNUGFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.